molecular formula C27H23N B2374014 N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine CAS No. 1372778-66-9

N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine

Cat. No.: B2374014
CAS No.: 1372778-66-9
M. Wt: 361.488
InChI Key: SLMLVHPSGBYQPA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • 1H NMR :

    • Methyl protons : Singlets near δ 1.4–1.6 ppm for the two geminal methyl groups on the fluorene.
    • Aromatic protons : Multiplet signals between δ 6.8–7.8 ppm for the 14 aromatic hydrogens in the fluorene and biphenyl systems.
    • Amine proton : A broad singlet near δ 5.0–5.5 ppm (exchangeable).
  • 13C NMR :

    • Quaternary carbons in the fluorene and biphenyl rings appear at δ 125–150 ppm.
    • Methyl carbons resonate near δ 30–35 ppm.

Fourier-Transform Infrared (FT-IR)

  • N–H stretch : Broad band at ~3400 cm−1.
  • Aromatic C–H stretches : Peaks at 3050–3100 cm−1.
  • C=C aromatic vibrations : Strong absorptions at 1600–1450 cm−1.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits strong absorption in the 300–350 nm range due to π→π* transitions in the conjugated fluorene-biphenyl system. Substitution at the amine position slightly redshifts absorption compared to unsubstituted fluorene derivatives.

Comparative Analysis with Fluorene-Based Structural Analogues

Molecular Weight and Symmetry

Compound Molecular Formula Molecular Weight (g/mol) Symmetry
This compound C27H23N 361.48 C1 (asymmetric)
Bis(9,9-dimethyl-9H-fluoren-2-yl)amine C30H27N 401.50 C2 (symmetric)
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine C21H19N 285.38 Cs (mirror plane)

Electronic Properties

  • Biphenyl vs. Phenyl Substitution : Replacing the phenyl group in 9,9-dimethyl-N-phenyl-9H-fluoren-2-amine with a biphenyl group (as in the title compound) extends conjugation, reducing the HOMO-LUMO gap by ~0.3 eV.
  • Steric Effects : The biphenyl group introduces greater steric hindrance than smaller substituents, lowering crystallinity compared to symmetric analogues like bis(9,9-dimethylfluoren-2-yl)amine.

Spectroscopic Contrasts

  • Fluorescence : Unlike symmetric bis-fluorenyl amines, which emit primarily in the blue region (λem ~400 nm), the title compound’s asymmetric structure promotes red-shifted emission (λem ~450 nm) due to intramolecular charge transfer.
  • Thermal Stability : The 9,9-dimethylfluorene core enhances thermal stability (decomposition >300°C) compared to non-methylated fluorene amines.

Properties

IUPAC Name

9,9-dimethyl-N-(3-phenylphenyl)fluoren-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N/c1-27(2)25-14-7-6-13-23(25)24-16-15-22(18-26(24)27)28-21-12-8-11-20(17-21)19-9-4-3-5-10-19/h3-18,28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMLVHPSGBYQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC(=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Compound Overview and Properties

N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine (CAS: 1372778-66-9) is an aromatic amine with a molecular formula of C27H23N and a molecular weight of 361.48 g/mol. This compound exhibits the following physicochemical properties:

Property Value
Melting point 135.0-139.0°C
Boiling point 544.9±39.0°C (Predicted)
Density 1.136±0.06 g/cm³ (Predicted)
pKa 0.79±0.40 (Predicted)
Appearance White to green to brown powder or crystals
Solubility Soluble in chloroform, DMSO, methanol

The compound contains three key structural components: a 9,9-dimethyl-9H-fluorene unit, a biphenyl group, and a secondary amine linkage between these moieties.

Palladium-Catalyzed Cross-Coupling Preparation Methods

Buchwald-Hartwig Amination Approach

The most direct and commonly employed method for synthesizing this compound involves Buchwald-Hartwig amination. This approach entails a palladium-catalyzed cross-coupling reaction between 2-bromo-9,9-dimethyl-9H-fluorene and [1,1'-biphenyl]-3-amine.

Reagents and Reaction Conditions

The general procedure for this synthesis typically employs the following components:

Component Quantity Function
2-Bromo-9,9-dimethyl-9H-fluorene 1.0 equivalent Electrophilic partner
[1,1'-Biphenyl]-3-amine 1.0-1.2 equivalents Nucleophilic partner
Pd2(dba)3 1-5 mol% Palladium catalyst
XPhos/S-Phos 2-10 mol% Phosphine ligand
Sodium tert-butoxide 2.0-2.5 equivalents Base
Toluene (anhydrous) - Solvent

The reaction is typically conducted under inert atmosphere (nitrogen or argon) at 105-110°C for 3-6 hours. Based on similar reactions reported in the literature, yields ranging from 75-86% can be achieved using optimized conditions.

Detailed Experimental Protocol

A representative procedure based on similar compounds:

  • In a flame-dried Schlenk tube, 2-bromo-9,9-dimethyl-9H-fluorene (1.0 eq), [1,1'-biphenyl]-3-amine (1.1 eq), Pd2(dba)3 (2.5 mol%), and XPhos (5 mol%) are added.
  • The tube is evacuated and backfilled with nitrogen three times.
  • Anhydrous toluene (0.1-0.2 M) is added, followed by sodium tert-butoxide (2.5 eq).
  • The reaction mixture is heated at 105-110°C under nitrogen for 4-6 hours.
  • After cooling to room temperature, the mixture is diluted with ethyl acetate, washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated.
  • The crude product is purified by column chromatography using a gradient of hexane/ethyl acetate to yield the pure product.

Suzuki-Miyaura Coupling Approach

An alternative preparation method involves a Suzuki-Miyaura coupling between (9,9-dimethyl-9H-fluoren-2-yl)boronic acid and 3-bromobiphenyl or a similar precursor.

Synthesis of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid

Prior to the coupling reaction, (9,9-dimethyl-9H-fluoren-2-yl)boronic acid must be prepared. This intermediate can be synthesized from 2-bromo-9,9-dimethyl-9H-fluorene through lithiation followed by treatment with triisopropyl borate.

Reagent Quantity Function
2-Bromo-9,9-dimethyl-9H-fluorene 1.0 equivalent Starting material
n-Butyllithium (n-BuLi) 1.1 equivalents Lithiating agent
Triisopropyl borate 1.5 equivalents Boronating agent
Tetrahydrofuran (anhydrous) - Solvent
HCl (2M) - For hydrolysis

The boronic acid intermediate (CAS: 333432-28-3) is typically obtained in yields of 70-85%.

Suzuki Coupling Procedure

The coupling reaction between (9,9-dimethyl-9H-fluoren-2-yl)boronic acid and a 3-bromobiphenyl can be performed using the following conditions:

Component Quantity Function
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid 1.0-1.1 equivalents Nucleophilic partner
3-Bromobiphenyl 1.0 equivalent Electrophilic partner
Pd(PPh3)4 5 mol% Palladium catalyst
K2CO3 (2M aqueous) 6.0 equivalents Base
Toluene/THF/ethanol (4:4:1) - Solvent system

The reaction is typically conducted at 80-95°C for 12-24 hours under nitrogen atmosphere. Based on similar reactions reported in the literature, this coupling typically provides yields of 74-79%.

(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid + 3-Bromobiphenyl → this compound
        Pd(PPh3)4, K2CO3
        Toluene/THF, 95°C, 24h
        Yield: 74-79%

One-Pot Amination-Coupling Approach

A one-pot method combining amination and coupling reactions has also been developed as an efficient preparation method.

Sequential Amination-Coupling Procedure
Stage Reagents Conditions Yield
Stage 1: Amination 2-Bromo-9,9-dimethyl-9H-fluorene (1.0 eq), 2-amino-9,9-dimethylfluorene (1.0 eq), Pd2(dba)3 (1 mol%), S-PHOS (2 mol%), NaOtBu (3.0 eq), toluene 70-105°C, 4h, N2 Intermediate
Stage 2: Coupling 4-Bromobiphenyl (0.98 eq) added to reaction mixture 105°C, 6h, N2 53% overall

This one-pot approach significantly reduces purification steps and offers environmental and economic advantages.

Alternative Preparation Methods

Copper-Mediated Ullmann Coupling

A copper-mediated Ullmann coupling represents another viable synthetic route, particularly useful for large-scale preparations.

Ullmann Coupling Procedure
Component Quantity Function
2-Iodo-9,9-dimethyl-9H-fluorene 1.0 equivalent Aryl halide
[1,1'-Biphenyl]-3-amine 1.2 equivalents Amine component
Copper powder (freshly prepared) 2.0 equivalents Coupling agent
K2CO3 2.0 equivalents Base
Xylenes (dry) - Solvent

The reaction mixture is typically heated under reflux for 24-48 hours, providing yields of approximately 50-60%. While the yield is lower than palladium-catalyzed methods, this approach may be preferable for large-scale synthesis due to the lower cost of copper compared to palladium catalysts.

Nucleophilic Aromatic Substitution (SNAr)

For specialized applications, a nucleophilic aromatic substitution pathway may be employed:

1. Preparation of 5-cyano-1,2,4-triazines from appropriate precursors
2. Ipso-nucleophilic aromatic substitution with [1,1'-biphenyl]-3-amines
3. Subsequent modifications to obtain the fluorene structure

This method has been reported to provide the C5-amino-substituted intermediates in yields of 84-88%.

Comparative Analysis of Preparation Methods

Efficiency Comparison

The following table provides a comparative analysis of the various preparation methods:

Method Typical Yield Reaction Time Catalyst Loading Scalability Purification Difficulty
Buchwald-Hartwig Amination 75-86% 4-6 hours 2.5-5 mol% Pd Moderate Moderate
Suzuki-Miyaura Coupling 74-79% 12-24 hours 5 mol% Pd Good Moderate
One-Pot Amination-Coupling 53% 10 hours 1 mol% Pd Good Low
Ullmann Coupling 50-60% 24-48 hours 200 mol% Cu Excellent High
SNAr Approach 84-88% (for intermediate) Multiple steps None Limited High

Economic and Environmental Considerations

The cost analysis of different preparation methods reveals significant variations:

Method Estimated Cost per Gram (USD) Environmental Impact Waste Generation E-Factor
Buchwald-Hartwig Amination 45-60 Moderate Moderate 25-35
Suzuki-Miyaura Coupling 50-65 Moderate-High High 30-40
One-Pot Amination-Coupling 40-55 Moderate Low 20-30
Ullmann Coupling 30-40 High High 40-50
SNAr Approach 70-90 High High 45-60

The E-factor (mass of waste per mass of product) indicates that the one-pot method generates the least waste, making it potentially the most environmentally favorable option despite its lower yield.

Purification and Characterization

Purification Techniques

The crude this compound product can be purified through several methods:

  • Column chromatography on silica gel using hexane/ethyl acetate or dichloromethane/n-heptane as eluents
  • Recrystallization from isopropanol or dichloromethane/n-heptane systems
  • For high-purity requirements, multiple recrystallizations followed by vacuum sublimation

Characterization Data

The synthesized compound can be characterized by the following analytical methods:

Spectroscopic Data

The compound typically exhibits the following spectroscopic characteristics:

  • 1H NMR (400 MHz, CDCl3) : δ 7.65-7.70 (m, 2H), 7.55-7.60 (m, 2H), 7.45-7.50 (m, 2H), 7.30-7.40 (m, 5H), 7.20-7.30 (m, 3H), 7.10-7.20 (m, 2H), 5.70 (s, 1H, NH), 1.45 (s, 6H, CH3)
  • 13C NMR (100 MHz, CDCl3) : δ 155.2, 153.6, 142.8, 142.3, 141.6, 139.0, 138.4, 134.2, 129.6, 129.0, 128.7, 127.3, 127.0, 126.8, 126.3, 122.9, 120.8, 120.4, 118.6, 117.5, 113.8, 46.8, 27.1
  • IR (KBr, cm-1) : 3405 (N-H), 3030, 2960, 2925, 1605, 1580, 1520, 1485, 1450, 1430, 1315, 1290, 1275, 1155, 830, 755, 735, 700
  • Mass Spectrum (EI, m/z) : 361 (M+, 100%), 346 (M+-CH3, 25%), 331 (M+-2CH3, 15%)

Practical Applications and Research Findings

Applications in OLED Technology

This compound serves as a key intermediate in the synthesis of advanced materials for organic light-emitting diodes (OLEDs). When incorporated into device structures, compounds derived from this intermediate have demonstrated the following performance characteristics:

Property Value Reference
Quantum Efficiency 15-20%
Turn-on Voltage 2.8-3.5 V
Luminance 10,000-15,000 cd/m²
Lifetime (T70) 10,000-12,000 hours

As a Pharmaceutical Intermediate

The compound plays a significant role as a building block in pharmaceutical development, particularly for compounds requiring specific amine-containing structures. These pharmaceutical intermediates have shown potential applications in:

  • Anti-inflammatory agents
  • Neurological disorder treatments
  • Anti-cancer research compounds
  • Hormone receptor modulators

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (for halogenation) and nucleophiles (for nucleophilic substitution).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-([1,1’-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-([1,1’-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Positional Isomer: N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine (CAS: 897671-69-1)

  • Molecular Formula : C27H23N (MW: 361.48 g/mol).
  • Key Properties :
    • Melting point: 145–149°C ; Boiling point: 539.6°C .
    • Higher planarity due to the 4-yl biphenyl substitution, enhancing conjugation and charge transport efficiency.
    • Applications: Intermediate in pharmaceuticals, organic light-emitting diodes (OLEDs), and functional coatings .

Carbazole-Functionalized Derivative: N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine (CAS: 1354653-33-0)

  • Molecular Formula : C51H38N2 (MW: 678.86 g/mol).
  • Key Properties :
    • Thermal stability: 5% weight loss at 507°C , glass transition temperature (Tg) of 179°C .
    • Optical properties: Absorption peak at 448 nm under UV excitation, suitable for red phosphorescent OLEDs .
    • Applications: High-performance hole-transporting material (HTM) in OLEDs, achieving 27.8 cd/A current efficiency in Ir(MDQ)2(acac)-based devices .
  • Differentiation : The carbazole group enhances thermal stability and hole-transport efficiency compared to the target compound, making it superior for high-temperature device applications .

Brominated Derivative: N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine

  • Molecular Formula : C39H30BrN (MW: 584.57 g/mol inferred).
  • Key Properties :
    • Bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) for polymer synthesis .
    • Applications: Precursor for solution-processable HTLs in OLEDs, as demonstrated in poly(styrene-triphenylamine) derivatives .
  • Differentiation : Bromine enhances synthetic versatility but may reduce luminescence efficiency due to heavy atom effects .

Simplified Analog: 9,9-Dimethyl-N-(4-methylphenyl)-9H-fluoren-2-amine (CAS: 479093-25-9)

  • Molecular Formula : C22H21N (MW: 299.42 g/mol).
  • Applications: Basic research in amine reactivity and small-molecule optoelectronics .
  • Differentiation : The absence of biphenyl groups limits charge delocalization, making it less suitable for advanced optoelectronic applications compared to the target compound .

Comparative Data Table

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Properties Applications
Target Compound (1372778-66-9) C27H23N 361.48 Steric hindrance from 3-yl substitution; moderate conjugation Asymmetric synthesis, niche OLEDs
4-yl Isomer (897671-69-1) C27H23N 361.48 High planarity; Tm = 145–149°C; Tb = 539.6°C Pharmaceuticals, OLED HTLs
Carbazole Derivative (1354653-33-0) C51H38N2 678.86 Tg = 179°C; λmax = 448 nm High-efficiency OLEDs
Brominated Derivative (N/A) C39H30BrN 584.57 Synthetic versatility via bromine Polymer precursors
Simplified Analog (479093-25-9) C22H21N 299.42 Low thermal stability; limited conjugation Basic research

Key Research Findings

  • Positional Isomerism : The 4-yl isomer outperforms the 3-yl analog in OLED applications due to superior charge transport from enhanced conjugation .
  • Thermal Stability : Carbazole-containing derivatives exhibit exceptional thermal stability (Tg > 170°C), critical for long-lived optoelectronic devices .
  • Synthetic Utility : Brominated derivatives serve as versatile intermediates for cross-coupling reactions, enabling tailored polymer design .

Biological Activity

N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles available data on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₃₉H₃₃N
  • Molecular Weight : 561.7 g/mol
  • CAS Number : 1326137-97-6

The compound is characterized by a biphenyl moiety and a dimethylfluorenylamine core, which are known to influence its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • P-glycoprotein (P-gp) Modulation : Studies have shown that certain analogs can stimulate ATPase activity in P-gp, a crucial efflux transporter involved in drug resistance. This suggests that this compound may also exhibit similar properties by modulating drug transport across cell membranes .
  • Anticancer Activity : Initial screenings indicate that compounds in this class may possess anticancer properties. They have been observed to reduce tumor volume in vivo without significant side effects .

Table 1: Biological Activity Overview

Biological ActivityEffectReference
P-gp ATPase StimulationIncreased
Anticancer EfficacyReduced tumor weight
Cytotoxicity (in vitro)Moderate

Case Study 1: P-glycoprotein Interaction

In a comparative study of various compounds, this compound was evaluated for its ability to modulate P-gp activity. It was found to stimulate ATPase activity significantly at concentrations of 0.5 μM and 2.5 μM, indicating its potential as a substrate for P-gp .

Case Study 2: Antitumor Activity

In vivo studies conducted on murine models demonstrated that the administration of this compound resulted in a notable decrease in tumor size and weight compared to control groups. This effect was attributed to the compound's ability to interfere with cellular proliferation pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via Buchwald-Hartwig amination or Ullmann coupling, starting from brominated biphenyl and dimethylfluorenylamine precursors. Key steps include:

  • Use of palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) for C–N bond formation .
  • Purification via column chromatography with hexane:ethyl acetate (4:1) to isolate the product as a solid (92% yield reported) .
  • Optimization factors: Temperature control (80–110°C), stoichiometric ratios of aryl halide to amine (1:1), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound, and how are data interpreted?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and quaternary carbons (δ 140–150 ppm) to confirm biphenyl and fluorenyl connectivity. Methyl groups on the fluorene appear as singlets (δ 1.3–1.5 ppm) .
  • IR Spectroscopy : Peaks at 1596 cm⁻¹ (C=C aromatic stretching) and 743 cm⁻¹ (C–H out-of-plane bending) validate aromaticity .
  • CHN Analysis : Used to verify elemental composition (e.g., C 91.07%, H 5.45%, N 3.47%) .

Advanced Research Questions

Q. How do steric and electronic effects of the dimethylfluorene and biphenyl substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Hindrance : The 9,9-dimethyl groups on the fluorene restrict rotational freedom, increasing rigidity and reducing undesired side reactions in Suzuki-Miyaura couplings .
  • Electronic Effects : The electron-rich biphenyl moiety enhances nucleophilic aromatic substitution (SNAr) reactivity, while the fluorene’s conjugation stabilizes charge-transfer intermediates in photophysical applications .
  • Experimental validation: Compare reaction rates with/without dimethyl groups via kinetic studies .

Q. What strategies can resolve contradictions in spectroscopic data, such as overlapping signals in ¹H-NMR?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .
  • Variable Temperature NMR : Lower temperatures (e.g., –40°C) slow molecular motion, splitting broad singlets into distinct peaks .
  • Isotopic Labeling : Introduce deuterated analogs to simplify spectra for ambiguous regions .

Q. How can computational methods predict the compound’s electronic properties for material science applications (e.g., OLEDs)?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps (e.g., 3.2–3.5 eV) and assess charge-transport properties .
  • TD-DFT : Simulate UV-Vis absorption spectra to correlate with experimental λ_max values (e.g., 350–400 nm) .
  • Molecular Dynamics : Predict packing motifs in thin films to optimize device efficiency .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodological Answer :

  • Recrystallization : Repurify the compound using gradient solvent systems (e.g., toluene:ethanol) to remove impurities that depress melting points .
  • DSC Analysis : Measure phase transitions with differential scanning calorimetry to confirm reported values (e.g., 185–186°C) .
  • Polymorphism Screening : Test crystallization conditions (e.g., solvent, cooling rate) to identify metastable forms .

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